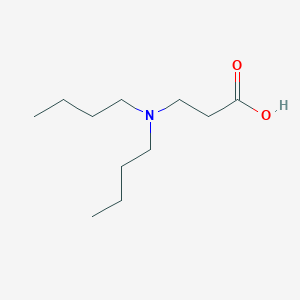

3-(Dibutylamino)propanoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

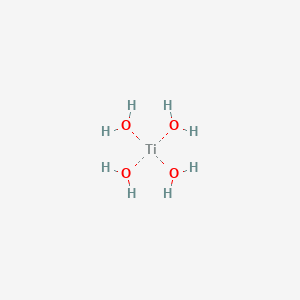

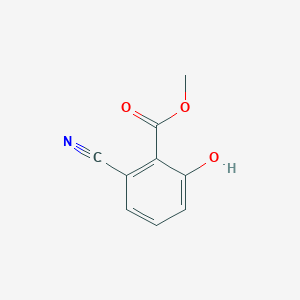

The molecular structure of 3-(Dibutylamino)propanoic acid contains a total of 47 bonds, including 17 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic secondary amine, 1 aliphatic tertiary amine, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.8±0.1 g/cm3, a boiling point of 205.0±0.0 °C at 760 mmHg, a vapour pressure of 0.3±0.4 mmHg at 25°C, an enthalpy of vaporization of 44.1±3.0 kJ/mol, and a flash point of 103.9±0.0 °C .Applications De Recherche Scientifique

Synthesis and Properties of Resins

- Thermo-sensitive Resin with Tertiary Amine Oxide Substituents : 3-(Dibutylamino)propanoic acid plays a role in the synthesis of water-soluble resins with tertiary amine oxide side substituents. These resins exhibit unique thermal behaviors and thermo-induced solubility changes, making them potential candidates for thermal laser imaging applications (Li An et al., 2015).

Biological Activities and Derivatives

- Prenylated Tyrosine Derivatives : Derivatives of this compound have been synthesized and evaluated for various biological activities, including antioxidant and antibacterial properties. Such derivatives hold potential in the development of new therapeutic agents (S. Venkateswarlu et al., 2006).

Fluorescence Applications

- Fluorescent Derivatisation of Amino Acids : The coupling of this compound with amino acids has been explored for its applicability as a fluorescent derivatising reagent. The derivatives exhibit strong fluorescence, making them useful in biological assays (V. Frade et al., 2007).

Synthesis and Chemical Transformations

- Ortho Functionalization of Substituted Toluenes : this compound is involved in the ortho-functionalization of N,N-dimethylbenzylamines, leading to the formation of its derivatives. This transformation is significant in organic synthesis and pharmaceutical development (Gui-Xin Cai et al., 2007).

Applications in Nanotechnology

- Nanoparticle-based Extraction : this compound derivatives have been investigated for their use in nanoparticle-based solid-phase extraction procedures. This application is particularly relevant in the environmental analysis of heavy metal ions (M. Faraji et al., 2010).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle 3-(Dibutylamino)propanoic acid with similar precautions until specific safety data is available.

Orientations Futures

While specific future directions for 3-(Dibutylamino)propanoic acid are not mentioned in the search results, a related compound, indole-3-propionic acid (a gut microbiota-derived metabolite of tryptophan), has been studied for its impact on the health and pathophysiology of the immune, nervous, gastrointestinal, and cardiovascular systems . This suggests that this compound could also be a subject of interest in future research.

Mécanisme D'action

Target of Action

The primary targets of 3-(Dibutylamino)propanoic acid are currently unknown. The compound is structurally similar to 3-(Dimethylamino)propanoic acid

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other amino acids and their derivatives .

Biochemical Pathways

It is known that similar compounds, such as indole and its derivatives, are involved in the metabolism of tryptophan, an essential amino acid . These compounds can affect various biochemical pathways and have downstream effects on the host’s metabolism .

Pharmacokinetics

Similar compounds like indole-3-propionic acid (ipa), a gut microbiota metabolite, have been shown to modulate the microbiota composition in the gut and inhibit microbial dysbiosis

Result of Action

Similar compounds have been shown to have various effects, such as maintaining intestinal homeostasis, reducing plasma endotoxin levels, and inhibiting inflammatory responses .

Propriétés

IUPAC Name |

3-(dibutylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14/h3-10H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVDMIARDUSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)

![rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride, cis](/img/structure/B3250389.png)

![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)

![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)

![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)